molecular formula C9H14N2O6 B3050969 Uridine, 5,6-dihydro- CAS No. 30100-83-5

Uridine, 5,6-dihydro-

Numéro de catalogue: B3050969
Numéro CAS: 30100-83-5
Poids moléculaire: 246.22 g/mol
Clé InChI: ZPTBLXKRQACLCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5,6-Dihydro-ara-uridine (CAS Number 30100-83-5) is a pharmaceutical compound of significant interest in biochemical and oncological research. Its primary researched applications include antiviral and antineoplastic activities, with studies encompassing various malignancies such as leukemia and solid tumors . The compound's proposed mechanism of action involves impeding DNA synthesis and fostering apoptosis in malignant cells, presenting a potent avenue for investigative therapies . As a nucleoside analog, it is related to uridine, a fundamental biomolecule composed of uracil and a ribose sugar, which plays a critical role in synthesizing RNA and various metabolic processes . The structural modification in 5,6-Dihydro-ara-uridine is believed to underpin its unique biological activity and research value. This product is provided as a White to Off-White Solid with a purity of ≥95% and should be stored at 2-8°C . It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBLXKRQACLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313719, DTXSID20860229
Record name Uridine, 5,6-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentofuranosyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30100-83-5
Record name NSC275645
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uridine, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characteristics and Their Biological Implications

Distinction from Canonical Uridine (B1682114): Non-planar and Non-aromatic Nature of the Pyrimidine (B1678525) Ring

The most defining structural feature of 5,6-Dihydro-ara-uridine lies in its pyrimidine base, 5,6-dihydrouracil. Unlike its canonical counterpart, uridine, which contains a planar and aromatic uracil (B121893) ring, 5,6-Dihydro-ara-uridine is characterized by a saturated C5-C6 bond within the pyrimidine ring. nih.govtandfonline.com This saturation is the result of adding two hydrogen atoms across the C5=C6 double bond of uridine. nih.govwikipedia.org

The reduction of this double bond eliminates the aromaticity of the ring system, a feature critical to the stacking interactions that stabilize nucleic acid structures. tandfonline.comnih.gov Consequently, the pyrimidine ring in 5,6-Dihydro-ara-uridine adopts a non-planar conformation. nih.govwikipedia.org X-ray crystallography studies on the related compound 5,6-dihydrouridine (B1360020) have shown that the ring puckers significantly, with atom C6 deviating substantially from the plane formed by the other atoms of the base. nih.gov This loss of planarity and aromaticity is the primary distinction from canonical uridine and the source of its profound impact on RNA structure. tandfonline.comvanderbilt.edu

Conformational Flexibility Induced by 5,6-Dihydrogenation

The structural alterations in the pyrimidine base induce a cascade of conformational changes, particularly concerning the flexibility of the entire nucleoside unit.

The furanose sugar ring in nucleosides is not flat and exists in a dynamic equilibrium between different puckered conformations, most commonly the C3'-endo (North) and C2'-endo (South) forms. vanderbilt.eduglenresearch.com In standard A-form RNA helices, the ribose sugars of canonical nucleosides like uridine predominantly adopt the C3'-endo conformation. vanderbilt.edu

In contrast, the modified base in 5,6-dihydrouridine (the ribose-containing analog) strongly favors the C2'-endo sugar pucker. nih.govwikipedia.orgnih.govnih.gov This conformation is considered more flexible than the C3'-endo pucker. wikipedia.org The stabilization of the C2'-endo conformation in dihydrouridine is significant, with the C2'-endo form being stabilized by 1.5 kcal/mol compared to uridine at the monophosphate level. researchgate.net

For 5,6-Dihydro-ara-uridine, the sugar is arabinose, where the 2'-hydroxyl group is oriented differently than in ribose. This inherent structural difference in the sugar moiety also influences pucker preference. While the dihydrogenated base pushes the equilibrium toward a more flexible conformation, the arabinose sugar itself has distinct conformational tendencies. For instance, some arabinose-containing nucleosides (ara-Ur) show a slight preference for a South-like pucker but can readily interchange conformations. nih.gov Therefore, the resulting sugar pucker in 5,6-Dihydro-ara-uridine is a complex interplay between the destabilizing effect of the non-aromatic base and the intrinsic conformational preferences of the arabinofuranose ring.

The combination of a non-planar base and a preference for a more flexible sugar pucker makes 5,6-Dihydro-ara-uridine a potent disruptor of ordered nucleic acid structures. The non-planar base cannot effectively participate in the base-stacking interactions that are fundamental to the stability of an RNA helix. wikipedia.orgnih.gov This lack of stacking, coupled with the altered sugar-phosphate backbone geometry resulting from the C2'-endo pucker, destabilizes the local RNA structure. wikipedia.orgnih.gov

While modifications like pseudouridine (B1679824) and 2'-O-methylation are known to stabilize RNA structures, 5,6-dihydrouridine has the opposite effect, inducing local flexibility. wikipedia.orgresearchgate.net This property is crucial in certain biological contexts, such as the D-loop of transfer RNA (tRNA), which is named for its high content of dihydrouridine. caymanchem.com The flexibility imparted by dihydrouridine allows the tRNA to adopt the complex tertiary structure necessary for its function. caymanchem.com The incorporation of 5,6-Dihydro-ara-uridine into an RNA strand would similarly be expected to introduce a point of significant flexibility, disrupting canonical A-form helical geometry and potentially facilitating complex tertiary folds.

Comparative Structural Analysis with Other Pyrimidine and Purine (B94841) Nucleosides and Analogs

A comparative analysis highlights the unique structural role of 5,6-Dihydro-ara-uridine.

Versus Canonical Pyrimidines (Uridine, Cytidine): As detailed above, the primary difference is the loss of aromaticity and planarity in the base and the resulting shift in sugar pucker preference from the rigid C3'-endo (in A-form RNA) to the more flexible C2'-endo conformation.

Versus Pseudouridine (Ψ): Pseudouridine is an isomer of uridine where the glycosidic bond is to C5 of the uracil base instead of N1. This rearrangement, while not disrupting aromaticity, enhances base stacking and hydrogen-bonding potential. In stark contrast to 5,6-dihydrouridine, pseudouridine stabilizes the C3'-endo sugar pucker and increases the rigidity and thermal stability of RNA helices. wikipedia.orgresearchgate.net

Versus Purines (Adenosine, Guanosine): Purines are characterized by a larger, two-ring structure. They are fundamental to the stability of RNA helices through extensive stacking interactions. 5,6-Dihydro-ara-uridine, a modified single-ring pyrimidine, is structurally much smaller and, due to its non-aromaticity, acts as a destabilizing agent rather than a stabilizing one. It is important to note that while some vendors classify 5,6-Dihydro-ara-uridine as a "purine nucleoside analogue," this is chemically incorrect; it is unequivocally a pyrimidine analog. medchemexpress.commedchemexpress.comimmunomart.com

Interactive Data Tables

Table 1: Structural Comparison of 5,6-Dihydro-ara-uridine and Canonical Uridine

Feature5,6-Dihydro-ara-uridineCanonical Uridine
Base 5,6-DihydrouracilUracil
C5-C6 Bond Single (Saturated) Double (Unsaturated)
Base Aromaticity Non-Aromatic nih.govtandfonline.comAromatic
Base Geometry Non-Planar (Puckered) nih.govwikipedia.orgPlanar
Sugar Moiety ArabinoseRibose
Predominant Sugar Pucker in RNA Favors flexible C2'-endo-like conformations nih.govresearchgate.netC3'-endo (in A-form RNA) vanderbilt.edu
Effect on RNA Helix Stability Destabilizes wikipedia.orgnih.govStabilizes

Table 2: Comparative Effects of Modified Nucleosides on RNA Structure

NucleosideBase AromaticityTypical Sugar PuckerEffect on Local RNA Structure
5,6-Dihydro-ara-uridine NoC2'-endo-like (Flexible)Destabilizes, increases flexibility wikipedia.orgnih.gov
Uridine (Canonical) YesC3'-endo (Rigid in A-form)Stabilizes through stacking/pairing
Pseudouridine (Ψ) YesC3'-endo (Stabilized)Stabilizes, enhances stacking researchgate.net
Adenosine (A) YesC3'-endo (Rigid in A-form)Stabilizes through stacking/pairing

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of 5,6-Dihydro-ara-uridine and Related Dihydrouridines

The chemical synthesis of 5,6-dihydropyrimidine nucleosides is achieved through several effective methods. The reduction of the C5-C6 double bond in the parent uridine (B1682114) or its analogues is the most direct approach, while more advanced pathways offer alternative routes to these saturated systems and their derivatives.

Catalytic hydrogenation is a primary and efficient method for synthesizing 5,6-dihydrouridines from their unsaturated precursors. nih.govoup.com This reaction involves the reduction of the C5-C6 double bond of the uracil (B121893) base, resulting in a saturated, nonaromatic ring. nih.gov The process is typically carried out at atmospheric pressure in an aqueous medium. oup.com

One of the most effective catalysts for this transformation is rhodium on alumina (B75360) (Rh/Al₂O₃). oup.comttu.ee This catalyst has been successfully used for the hydrogenation of uridine, 2'-deoxyuridine, and their isotopically labeled variants, often achieving high yields. oup.comnih.govoup.com For instance, the synthesis of dihydrouridine and dihydrouridine 3'-monophosphate from their respective uridine precursors using a 5% rhodium on alumina catalyst has been reported with yields as high as 98%. oup.com Similarly, [1,3-¹⁵N₂]Dihydrouridine was synthesized from [¹⁵N₂]uridine with a 95% yield using the same catalytic system. oup.com Other catalysts, such as platinum or palladium, can also be employed for the hydrogenation of pyrimidine (B1678525) nucleosides. ttu.ee

The photoreduction of uridine presents an alternative hydrogenation method. Under UV irradiation in formamide (B127407), uridine can be converted to 5,6-dihydrouridine (B1360020) in high yield (94%). nih.gov In this reaction, formamide acts as both the solvent and the reductant. nih.govresearchgate.net This method has also been shown to efficiently convert uridine nucleotides to their dihydrouridine nucleotide counterparts. nih.gov

SubstrateProductCatalyst/MethodYieldReference(s)
UridineDihydrouridine5% Rhodium on Alumina98% oup.com
Uridine 3'-monophosphateDihydrouridine 3'-monophosphate5% Rhodium on Alumina98% oup.com
[¹⁵N₂]Uridine[1,3-¹⁵N₂]Dihydrouridine5% Rhodium on Alumina95% oup.com
2'-DeoxyuridineDeoxydihydrouridineRhodium on AluminaQuantitative nih.gov
Uridine5,6-DihydrouridineUV Irradiation in Formamide94% nih.gov

Beyond direct hydrogenation, more intricate synthetic routes have been developed for producing dihydrouracil (B119008) derivatives. These methods often provide access to specifically substituted analogues that may not be achievable through simple reduction.

Biginelli Hybrids: An innovative approach utilizes Biginelli hybrids, specifically 5,6-dihydropyrimidin-4(3H)-ones, as precursors for dihydrouracil analogues. nih.govresearchgate.net In this method, the carbon-sulfur bond of these hybrids is cleaved under mild conditions using an oxidizing agent like 3-chloroperbenzoic acid (mCPBA). nih.govmdpi.com This strategy has been successfully employed to synthesize a series of novel dihydrouracils with moderate to high yields, ranging from 32% to 99%. nih.govkg.ac.rs This pathway is valuable for creating a library of dihydrouracil compounds with various substitutions, starting from readily available Biginelli reaction products. researchgate.netmdpi.com

5-Halogeno-6-azido-5,6-dihydro Intermediates: A mild and efficient methodology for synthesizing 5-halogenated uracil nucleosides proceeds through a 5-halo-6-azido-5,6-dihydro intermediate. researchgate.net This reaction involves treating a nucleoside such as uridine, 2'-deoxyuridine, or arabinouridine with a halogenating agent (e.g., iodine monochloride, N-bromosuccinimide, or N-chlorosuccinimide) and sodium azide (B81097). researchgate.netresearchgate.net An initial addition reaction across the C5-C6 double bond forms the transient 5-halo-6-azido-5,6-dihydro intermediate. researchgate.net This intermediate can sometimes be isolated at low temperatures. researchgate.netresearchgate.net Subsequent elimination of hydrazoic acid (HN₃) from the intermediate yields the final 5-halogenated uracil nucleoside. researchgate.netresearchgate.net This method has been applied to arabinouridine to produce 5-haloarabinouridines in good to excellent yields (65-95%). researchgate.net

5,6-Dihydro-ara-uridine is recognized as a versatile building block and intermediate in chemical synthesis. biosynth.com Its unique saturated pyrimidine ring and the arabinose sugar moiety make it a useful starting material for the synthesis of more complex molecules and various research chemicals. biosynth.com The functional groups present on both the base and the sugar can be selectively modified to create a range of derivatives. For example, the reduction of the dihydro base can be followed by further reactions, such as borohydride (B1222165) reduction, to yield tetrahydrouridine (B1681287) analogues. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the robustness of chemical reactions to construct complex molecules. nih.gov While specific chemoenzymatic routes for 5,6-Dihydro-ara-uridine are not extensively documented, the principles can be applied by leveraging enzymes involved in dihydrouridine metabolism.

In biological systems, the reduction of uridine to dihydrouridine is catalyzed by a family of flavin-dependent enzymes known as dihydrouridine synthases (Dus). nih.govresearchgate.net These enzymes use NADPH to reduce a flavin mononucleotide (FMN) cofactor, which then reduces a specific uridine residue within an RNA molecule. nih.gov

A potential chemoenzymatic strategy could involve the chemical synthesis of a modified uridine analogue, which is then used as a substrate for a Dus enzyme to catalyze the final reduction step. This approach leverages the high selectivity of the enzyme to introduce the dihydro modification without the need for protecting groups on the sugar moiety. nih.gov Conversely, an acyloin condensation catalyzed by baker's yeast can produce aliphatic acyloins, which can then be chemically reacted with a diamine to form 5,6-dihydropyrazines, demonstrating a two-step chemoenzymatic pathway to heterocyclic compounds. researchgate.net Similarly, the synthesis of UDP-sugar analogues like Uridine 5′-diphosphoiduronic acid (UDP-IdoA) for use as substrates in enzymatic reactions by glycosyltransferases exemplifies the core concept of chemoenzymatic synthesis. nih.gov

Derivatization for Structure-Activity Relationship Studies

The systematic modification of a lead compound is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how different chemical features influence biological activity. nih.gov Derivatization of uridine analogues, including at the C6 position, allows for the exploration of these relationships.

The C6 position of the uracil ring is an electrophilic center and a key site for nucleophilic attack. nih.gov This reactivity is exploited in various synthetic modifications. One notable reaction is the intramolecular hetero-Michael addition, where a nucleophile from the ribose sugar attacks the C6 carbon. acs.org This can lead to the formation of cyclonucleosides, which are conformationally constrained structures with an extra bond between the sugar and the base. nih.gov

For instance, the 5'-hydroxyl group of a uridine derivative can attack the C6 position to form a labile O-cyclonucleoside. acs.orgresearchgate.net This cyclization proceeds through an intermediate that is structurally analogous to a 5,6-dihydrouridine, as the C5-C6 bond becomes saturated during the addition. nih.govacs.org While these O-cycloadducts can be unstable, their formation and isolation under specific acidic conditions have been reported. nih.govacs.org Similar intramolecular cyclizations involving more potent 5'-amino or 5'-thiol nucleophiles proceed more readily to give stable N- and S-cyclonucleosides. acs.org These modifications significantly alter the structure and properties of the nucleoside, providing valuable data for SAR studies. nih.govrsc.org

Introduction of Substituents for Functional Probing

The chemical modification of 5,6-dihydro-ara-uridine and related pyrimidine nucleosides through the introduction of various substituents is a key strategy for probing their biological functions and for developing new therapeutic agents. These modifications can influence the compound's stability, bioavailability, and interactions with cellular machinery.

A primary focus of derivatization has been on the C-5 position of the pyrimidine ring. The introduction of substituents at this position can significantly alter the biological properties of the nucleoside. For instance, 5-halogenopyrimidines are known to exhibit anticancer and antiviral properties. mostwiedzy.pl The synthesis of these derivatives often involves the reaction of a uridine precursor with reagents like N-chlorosuccinimide (NCS) in the presence of sodium azide to form 5-chloro-6-azido-5,6-dihydro intermediates, which can then be converted to the desired 5-chlorouridine (B16834) derivatives. mostwiedzy.pl

The development of methods for C-C bond formation at the C-5 and C-6 positions of the uracil ring has further expanded the range of accessible derivatives. Reactions with active methylene (B1212753) compounds under basic conditions can lead to the formation of various substituted and fused heterocyclic derivatives. mdpi.com These reactions often proceed through 5,6-dihydro adducts as intermediates. mdpi.com For example, the reaction of 5-bromo-1,3-dimethyluracil (B187752) with diethyl malonate in the presence of sodium ethoxide yields 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil. mdpi.com

Furthermore, modifications to the sugar moiety and the phosphate (B84403) chain of uridine analogues have been explored to understand their structure-activity relationships (SAR) at specific biological targets, such as the human P2Y6 receptor. nih.gov Studies have shown that while some modifications, like the introduction of a 5-iodo substituent, can maintain potency comparable to the parent compound, others, such as substitutions at the 2'-hydroxyl group, can significantly reduce activity. nih.gov

The table below summarizes key research findings on the introduction of substituents for functional probing of uridine derivatives, which provide a basis for understanding potential modifications of 5,6-dihydro-ara-uridine.

Table 1: Research Findings on the Introduction of Substituents for Functional Probing

Modification Strategy Reagents/Conditions Key Findings Reference
C-5 Halogenation NCS, NaN₃, mild heating Formation of 5-chloro-6-azido-5,6-dihydro intermediates, leading to 5-chlorouridine derivatives. These compounds are investigated for anticancer and antiviral activities. mostwiedzy.pl
C-5 and C-6 C-C Bond Formation Active methylene compounds, basic conditions Produces regioselective C-C bond formation at the 5- and 6-positions, as well as fused heterocycles, proceeding through 5,6-dihydro adducts. mdpi.com
P2Y6 Receptor Probing Synthesis of various UDP analogues 5-Iodo-UDP maintained potency, while 2'-hydroxyl substitutions greatly reduced it, providing insights into the structure-activity relationship at this receptor. nih.gov
C-5 Position Modification Aldehydes, Morita-Baylis-Hillman type reaction Established a method for C-C bond formation at the 5-position of uridine derivatives. researchgate.net
Glycosidic Bond Stability 5-halogenation 5-Halogenation strengthens the glycosidic bond, with stability increasing with the size of the halogen substituent. ru.nl

The synthesis of derivatives with modified sugar rings, such as those containing an isoxazolidine (B1194047) scaffold, has also been pursued to create analogues of complex natural products like caprazamycins. researchgate.net These efforts aim to simplify the natural product structure while retaining or improving its biological activity.

The following table lists the compound names mentioned in this article.

Biochemical Mechanisms and Molecular Interactions

Enzymatic Biotransformation and Metabolism

The formation and interaction of dihydrouridine derivatives are governed by specific enzymatic pathways. These processes are central to its role in cellular biology, particularly in the context of RNA modification.

Dihydrouridine Synthases (Dus Enzymes)

Dihydrouridine synthases (Dus) are a conserved family of flavoenzymes responsible for the post-transcriptional reduction of uridine (B1682114) to 5,6-dihydrouridine (B1360020) within RNA molecules, most notably transfer RNA (tRNA). nih.govnih.gov This modification is achieved by reducing the C5-C6 double bond of the uracil (B121893) base. tandfonline.com These enzymes are homologous to dihydroorotate (B8406146) dehydrogenases and dihydropyrimidine (B8664642) dehydrogenases. nih.govoup.com

The catalytic mechanism of Dus enzymes is a two-step process involving distinct reductive and oxidative half-reactions. nih.gov These flavin-dependent enzymes utilize NADPH as a reducing substrate and a flavin mononucleotide (FMN) prosthetic group as a cofactor. tandfonline.comnih.govcollege-de-france.fr

The proposed mechanism for uridine reduction is as follows:

Reductive Half-Reaction : The catalytic cycle begins with NADPH binding to the enzyme and transferring a hydride to the FMN cofactor, reducing it to FMNH⁻ (or FMNH₂). tandfonline.comnih.gov Subsequently, NADP⁺ dissociates, leaving the enzyme in its reduced state. tandfonline.com Studies with S. cerevisiae DUS 2 show that the enzyme is reduced by the pro-R hydride of NADPH. nih.gov

Oxidative Half-Reaction : The reduced enzyme binds the target RNA molecule. A hydride is then transferred from the N5 atom of the reduced flavin to the C6 atom of the target uridine. nih.govpnas.org This is followed by a nucleophilic attack from the uridine's C5 atom to a proton donor, typically a strictly conserved cysteine residue within the active site, completing the reduction. nih.govpnas.orgpnas.org This process breaks the aromaticity of the uracil ring, resulting in a non-planar dihydrouracil (B119008) base. pnas.org

Interestingly, the efficiency of this reaction can be influenced by the maturation state of the tRNA substrate. For instance, yeast DUS 2 exhibits a significantly higher reaction rate with fully modified tRNA purified from a knockout strain compared to in vitro transcribed tRNA, suggesting that dihydrouridylation is a later step in tRNA maturation that requires prior modifications for optimal efficiency. nih.govoup.com

Table 1: Key Steps in Uridine Reduction by Dus Enzymes

Reaction Phase Step Description Key Molecules Involved
Reductive Half-Reaction 1. Cofactor Binding & Reduction NADPH binds to the Dus enzyme and transfers a hydride to the FMN prosthetic group. Dus Enzyme, NADPH, FMN
2. Product Dissociation NADP⁺ is released, leaving the enzyme in a reduced state (Dus-FMNH⁻). NADP⁺
Oxidative Half-Reaction 3. Substrate Binding The reduced enzyme-cofactor complex binds the target RNA (e.g., tRNA). Dus-FMNH⁻, Uridine in tRNA
4. Hydride Transfer The reduced flavin (FMNH⁻) transfers a hydride to the C6 of the uridine base. FMNH⁻, Uridine
5. Protonation The C5 of the uridine intermediate accepts a proton from a conserved active site cysteine residue. Uridine intermediate, Catalytic Cysteine

Dus enzymes are found across all three domains of life: Bacteria, Eukarya, and some Archaea. nih.gov Phylogenetic analysis has classified them into several subfamilies. college-de-france.froup.com Prokaryotes typically have three types (DusA, DusB, and DusC), while eukaryotes possess four (Dus1, Dus2, Dus3, and Dus4). nih.govoup.com It is proposed that DusB is the ancestral prokaryotic enzyme, from which DusA and DusC arose through gene duplication events. oup.com

Structurally, Dus enzymes share a common architecture consisting of two primary domains:

N-terminal TIM-barrel domain : This catalytic domain houses the binding site for the FMN cofactor in a positively charged groove at its center. tandfonline.comresearchgate.net

C-terminal helical domain : This domain, typically a four-helix bundle, is involved in recognizing and binding the tRNA substrate. nih.govresearchgate.net

While this core structure is conserved, significant diversity exists, particularly in eukaryotic enzymes. nih.gov Many eukaryotic Dus2 proteins, for example, feature additional extensions at their N- and C-termini. nih.govnih.govresearchgate.net These extensions can be unstructured or form well-defined structures like alpha-helices, beta-sheets, or even accessory domains such as zinc fingers. nih.govnih.govresearchgate.net This modularity is thought to provide an advantage in tRNA recognition compared to their bacterial counterparts. nih.govresearchgate.net Human Dus2 (HsDus2) also contains a double-stranded RNA-binding domain (dsRBD) that serves as the primary tRNA binding site, a unique feature among Dus proteins. oup.com

Table 2: Structural and Functional Diversity of Dus Enzymes

Feature Prokaryotic Dus (e.g., E. coli) Eukaryotic Dus (e.g., Human Dus2)
Core Domains Conserved N-terminal TIM-barrel and C-terminal helical domain. researchgate.net Conserved N-terminal TIM-barrel and C-terminal helical domain. nih.govresearchgate.net
Substrate Recognition Primarily via the helical domain. nih.gov Enhanced by additional domains and extensions. nih.govresearchgate.net
Accessory Domains Generally absent. Often possess N- and C-terminal extensions, which can form zinc fingers or dsRBDs. nih.govoup.comnih.gov
Evolutionary Origin DusB is considered the ancestral form, with DusA and DusC arising from duplication. oup.com Evolved from an ancestral Dus gene, leading to multiple specialized enzymes (Dus1-4). college-de-france.fr

| Enzyme Specificity | Can be mono-site (DusB, DusC) or dual-site (DusA) specific. oup.com | Exhibit varied specificity, for example, human Dus2 targets position D20 in tRNAs. nih.govpnas.org |

The synthesis of dihydrouridine is a redox reaction, and its efficiency is sensitive to the intracellular redox state. oup.comnih.gov The process is dependent on the availability of NADPH to regenerate the reduced FMN cofactor needed for catalysis. oup.comoup.com

A study investigating the effects of paraquat-induced oxidative stress in Escherichia coli revealed differential redox sensitivity among its three Dus enzymes:

DusA showed the highest activity and was markedly less sensitive to the redox changes. oup.comoup.com

DusB activity was decreased under paraquat (B189505) treatment. oup.com

DusC was the most sensitive to oxidative stress, with significantly reduced activity. oup.com

This differential sensitivity is most likely explained by a paraquat-dependent decrease in NADPH availability. nih.govoup.com In vitro kinetic studies support these findings, showing DusA to be the most active enzyme, followed by DusB, with DusC displaying the lowest activity, likely related to the efficiency of the redox reaction between the flavin coenzyme and NADPH. nih.govoup.com These results highlight an intricate link between cellular redox dynamics and the regulation of tRNA modification. oup.com

Interactions with Nucleoside-Metabolizing Enzymes

Beyond their synthesis, dihydrouridine and its analogs can interact with other enzymes involved in nucleoside metabolism, leading to significant biochemical consequences.

Cytidine (B196190) deaminase is an enzyme that catalyzes the deamination of cytidine and its analogs, such as the anticancer drug cytosine arabinoside, often converting them into inactive uridine counterparts. science.govnih.gov The inhibition of this enzyme is a key strategy to enhance the efficacy of such drugs. science.gov

Uridine analogs have been identified as competitive inhibitors of cytidine deaminase. nih.gov Notably, 3,4-dihydrouridine acts as a potent transition-state analog inhibitor of E. coli cytidine deaminase. wikigenes.org The crystal structure of the enzyme in a complex with this inhibitor reveals a short hydrogen bond between the inhibitor and the active site residue Glu-104, which is crucial for its inhibitory action. wikigenes.org Other uridine analogs, including 3-deazauridine, 5-bromodeoxyuridine, and 6-azauridine, also competitively inhibit the enzyme. nih.gov This suggests that the dihydrouridine structure is a key pharmacophore for interacting with and inhibiting cytidine deaminase.

Relevance to Pyrimidine (B1678525) Salvage and Catabolic Pathways

The metabolism of pyrimidines is a crucial cellular process involving both de novo synthesis and salvage pathways to maintain the necessary pool of nucleotides for various cellular functions. The catabolism of pyrimidines, on the other hand, ensures the degradation and clearance of excess or damaged pyrimidine bases. The relevance of 5,6-Dihydro-ara-uridine to these pathways is primarily dictated by its unique structural features: the saturation of the 5,6-double bond in the uracil base and the presence of an arabinose sugar moiety in place of ribose.

Dihydropyrimidine Dehydrogenase (DPD): Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases like uracil and thymine. nih.govijopp.org It catalyzes the reduction of the 5,6-double bond of these pyrimidines to form 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. nih.govnih.gov Given that the 5,6-bond in 5,6-Dihydro-ara-uridine is already reduced, it would not be a substrate for DPD's reductive activity. Instead, its structural similarity to the natural product of DPD, 5,6-dihydrouracil, suggests it could act as a product analogue. medchemexpress.com This could potentially lead to feedback inhibition of DPD. The ratio of 5,6-dihydrouracil to uracil in plasma is considered a marker of DPD activity, and alterations in this ratio can indicate DPD deficiency, which has significant clinical implications for patients receiving fluoropyrimidine-based chemotherapy. nih.govnih.govaacrjournals.org

Uridine Phosphorylase (UPase): Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway, responsible for the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. researchgate.netimrpress.com This enzyme plays a critical role in maintaining uridine homeostasis. imrpress.com UPase activity is often elevated in tumor tissues, which can impact the efficacy of fluoropyrimidine drugs. researchgate.netimrpress.comnih.gov While UPase can act on uracil and its analogue 5-fluorouracil (B62378), its activity on dihydropyrimidines is not well-documented. It is plausible that the saturated pyrimidine ring of 5,6-Dihydro-ara-uridine makes it a poor substrate for uridine phosphorylase, which typically recognizes the planar structure of uracil and its analogues. researchgate.net Studies on other nucleoside analogues have shown that modifications to the sugar or base can significantly alter their interaction with phosphorylases. portlandpress.com

Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC): Orotidine 5'-monophosphate decarboxylase catalyzes the final step in the de novo synthesis of pyrimidine nucleotides, converting orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). wikipedia.org This enzyme is a target for some anticancer drugs due to its essential role in providing the building blocks for nucleic acid synthesis. nih.gov The interaction of 5,6-Dihydro-ara-uridine with OMPDC is unlikely to be direct, as the compound is a nucleoside and not a nucleotide monophosphate, which is the substrate for OMPDC. However, if 5,6-Dihydro-ara-uridine were to be phosphorylated within the cell to its 5'-monophosphate form, the resulting 5,6-dihydro-ara-uridine-5'-monophosphate could potentially act as an inhibitor of OMPDC or other enzymes in the nucleotide synthesis pathway. The synthesis of a related compound, 5,6-Dihydro-Orotidine 5′-Monophosphate, has been described in the context of studying OMPDC mechanisms. nih.gov

Table 1: Key Enzymes in Pyrimidine Metabolism and Their Interaction with Pyrimidine Analogues

EnzymeFunctionInteraction with Analogues
Dihydropyrimidine Dehydrogenase (DPD) Rate-limiting enzyme in pyrimidine catabolism; reduces uracil and thymine. nih.govijopp.orgMetabolizes 5-fluorouracil to its inactive form. ijopp.org 5,6-Dihydro-ara-uridine, being a dihydro-derivative, is not a substrate for reduction and may act as a product inhibitor.
Uridine Phosphorylase (UPase) Key enzyme in pyrimidine salvage; converts uridine to uracil. researchgate.netimrpress.comCan activate fluoropyrimidines like 5-fluorouracil. researchgate.net Its activity on dihydropyrimidine nucleosides is likely limited.
Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Catalyzes the final step of de novo pyrimidine synthesis (OMP to UMP). wikipedia.orgCan be inhibited by nucleotide analogues. 5,6-Dihydro-ara-uridine would require phosphorylation to potentially interact with this enzyme. nih.gov

Integration into Cellular Metabolic Pathways

As a pyrimidine nucleoside analogue, 5,6-Dihydro-ara-uridine has the potential to be integrated into cellular metabolic pathways, primarily through the pyrimidine salvage pathway. tandfonline.com Nucleoside transporters can facilitate its entry into the cell. plos.orgresearchgate.net Once inside, it could be a substrate for cellular kinases, such as uridine-cytidine kinase or thymidine (B127349) kinase, which would phosphorylate it to its monophosphate form. This phosphorylation is a critical activation step for most nucleoside analogues to exert their cytotoxic effects. asm.org The resulting 5,6-dihydro-ara-uridine monophosphate could then be further phosphorylated to its di- and triphosphate forms.

The primary contribution of nucleoside analogues like 5,6-Dihydro-ara-uridine to nucleotide metabolism is through disruption rather than contribution. By mimicking natural nucleosides, they can compete for and inhibit enzymes involved in both nucleotide biosynthesis and catabolism. tandfonline.com The incorporation of the triphosphate form of 5,6-Dihydro-ara-uridine into DNA or RNA would lead to the termination of chain elongation or the production of non-functional nucleic acids. mdpi.com

The catabolism of 5,6-Dihydro-ara-uridine would likely follow the pathway for dihydropyrimidines. The first step would be the hydrolytic ring opening by dihydropyrimidinase, followed by further degradation. However, the arabinose sugar moiety might hinder recognition by these catabolic enzymes, potentially leading to a longer intracellular half-life compared to natural dihydropyrimidines. Studies on the metabolism of a related compound, 5,6-dihydro-5-azacytidine, have shown that it is metabolized to its triphosphate form and incorporated into both RNA and DNA. nih.gov

Mechanism of Action as a Nucleoside Analogue in Preclinical Models

While specific preclinical data for 5,6-Dihydro-ara-uridine is limited in the provided search results, the mechanism of action for nucleoside analogues, in general, is well-established and can be extrapolated. medchemexpress.com

The primary mechanism of action for many nucleoside analogues, including those with an arabinose sugar (ara-nucleosides), is the inhibition of DNA and/or RNA synthesis. nih.gov After conversion to their triphosphate forms, these analogues act as competitive inhibitors of DNA and RNA polymerases. mdpi.com The incorporation of an ara-nucleotide into a growing DNA strand often leads to chain termination because the 3'-hydroxyl group of the arabinose sugar is in a trans position, which is sterically unfavorable for the formation of the next phosphodiester bond. This leads to the stalling of replication forks and the accumulation of DNA strand breaks. oncohemakey.com For instance, 1-β-d-arabinofuranosyluracil (Ara-U), a related compound, has been shown to inhibit viral DNA synthesis. asm.orgasm.orgnih.gov

Table 2: General Mechanisms of Nucleoside Analogue Action

MechanismDescription
Inhibition of DNA Polymerase The triphosphate form of the analogue competes with natural deoxynucleotides for the active site of DNA polymerase, leading to incorporation and subsequent chain termination or replication fork stalling. mdpi.com
Inhibition of RNA Polymerase Analogues can also be incorporated into RNA, leading to errors in transcription and translation, and ultimately disrupting protein synthesis. sci-hub.se
Inhibition of Nucleotide Synthesis Analogues can inhibit key enzymes in the de novo or salvage pathways of nucleotide synthesis, leading to an imbalance in the nucleotide pool and cellular stress.

Induction of Cellular Apoptosis

The disruption of nucleic acid synthesis and the resulting accumulation of DNA damage are potent triggers for apoptosis, or programmed cell death. nih.govcuni.cz DNA damage sensors activate signaling pathways that lead to the activation of caspases, the executioner enzymes of apoptosis. nih.gov Nucleoside analogues have been shown to induce apoptosis in various cancer cell lines. cuni.czplos.org The apoptotic response can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some pyrimidine ribonucleoside analogues have been shown to induce caspase-8 and caspase-3 activity and cause the release of cytochrome c from mitochondria, all of which are hallmarks of apoptosis. plos.org

Role in Rna Biology and Epitranscriptomics

Occurrence and Distribution in RNA Molecules

Dihydrouridine is one of the most common modified nucleosides found in tRNAs from bacteria, eukaryotes, and some archaea. pnas.orgoup.com Its presence is a result of the enzymatic reduction of the C5-C6 double bond in a uridine (B1682114) residue by a family of enzymes known as dihydrouridine synthases (Dus). pnas.orgwikipedia.org

The most well-documented location of dihydrouridine is within the D-loop of tRNA, a region aptly named for its high content of this modified base. pnas.orgwikipedia.org In eukaryotes, dihydrouridine can be found at several positions within the D-loop, including D16, D17, D20, D20a, and D20b. tandfonline.com In prokaryotes, it is most frequently observed at positions 16, 17, 20, and 20a. tandfonline.com While the D-loop is the primary site of dihydrouridylation, this modification also occurs, albeit less commonly, at position 47 in the variable loop of some tRNAs. tandfonline.comoup.commdpi.com The presence of dihydrouridine is not uniform across all tRNA molecules; individual tRNAs contain varying numbers of this modified nucleoside. pnas.org

Table 1: Common Positions of 5,6-Dihydrouridine (B1360020) in tRNA

tRNA Region Position
D-loop 16
D-loop 17
D-loop 20
D-loop 20a
D-loop 20b
Variable loop 47

The detection and quantification of dihydrouridine are complicated by its lack of a significant chromophore, which makes traditional HPLC analysis with UV detection impractical due to poor sensitivity. oup.com Consequently, a variety of alternative methods have been developed.

Chemical Treatments:

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Dihydrouridine can be reduced by sodium borohydride, leading to the opening of the pyrimidine (B1678525) ring. nih.govnih.gov This chemical alteration can be detected as it causes a stop during reverse transcription, a principle utilized in methods like D-seq for transcriptome-wide mapping. austindraycott.comresearchgate.net

Alkaline (OH⁻) Treatment: Treatment with a strong base also results in the opening of the dihydrouridine ring, forming ribosylureidopropionic acid. nih.gov This can be further processed to yield β-alanine, which can then be quantified. oup.comnih.gov This treatment can also induce cleavage of the RNA chain at the modified site. nih.gov

Colorimetric Assays: Following alkaline hydrolysis which converts dihydrouridine to its open ring form, a colorimetric assay can be utilized. tandfonline.comoup.com The accumulation of ureido-groups can be quantified, often involving a reaction with reagents like 2,3-butanedione (B143835) monoxime and N-Phenyl-p-phenylenediamine to produce a colored product that can be measured spectrophotometrically. tandfonline.comnih.gov

Advanced Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC/MS): This is a highly sensitive and accurate method for quantifying dihydrouridine. oup.com Isotope dilution LC/MS, in particular, allows for precise measurement from small amounts of RNA. oup.comoup.com

Sequencing-Based Methods: Recent advancements have led to high-throughput sequencing methods for mapping dihydrouridine across the transcriptome. AlkAniline-Seq and D-seq are two such methods that rely on the chemical reactivity of dihydrouridine to induce either cleavage or reverse transcription stops at the modification site, which can then be identified by sequencing. nih.govoup.com

Table 2: Methodologies for Dihydrouridine Detection and Quantification

Methodology Principle Application
Sodium Borohydride (NaBH₄) Treatment Ring opening and subsequent reverse transcription stop or RNA cleavage. nih.govnih.gov Detection and mapping of dihydrouridine sites. austindraycott.comresearchgate.net
Alkaline (OH⁻) Treatment Ring opening and conversion to a quantifiable product (e.g., β-alanine). oup.comnih.gov Semi-quantitative estimation and mapping. oup.comnih.gov
Colorimetric Assays Quantification of the ureido-group formed after chemical treatment. tandfonline.comnih.gov Quantification of total dihydrouridine content. tandfonline.comoup.com
Liquid Chromatography-Mass Spectrometry (LC/MS) Direct and highly sensitive measurement of the nucleoside. oup.comoup.com Accurate quantification of dihydrouridine levels. oup.com
Sequencing-Based Methods (e.g., D-seq, AlkAniline-Seq) High-throughput mapping based on chemical reactivity leading to sequencing signatures. nih.govoup.com Transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution. nih.govresearchgate.net

Functional Impact on RNA Conformation and Dynamics

The structural uniqueness of dihydrouridine, being the only non-aromatic and non-planar base found in nucleic acids, has profound effects on the structure and dynamics of RNA molecules. mdpi.commdpi.comnih.gov

The saturation of the C5-C6 bond in the uracil (B121893) ring causes the base to pucker, preventing it from engaging in the stable stacking interactions that are characteristic of other bases in an RNA helix. mdpi.comresearchgate.netpnas.org This disruption of base stacking introduces a point of local flexibility within the RNA structure. mdpi.comrsc.org

Furthermore, dihydrouridine favors a C2'-endo conformation of the ribose sugar, in contrast to the C3'-endo conformation typically associated with A-form helical RNA. oup.commdpi.com This preference for the C2'-endo pucker further destabilizes the ordered, base-stacked structure and enhances the conformational flexibility of the RNA backbone. pnas.orgoup.com This increased flexibility is not just a localized effect; it can be relayed to the neighboring upstream nucleotide. mdpi.com

Table 3: Structural and Functional Impacts of 5,6-Dihydrouridine on tRNA

Structural Feature Consequence Functional Impact
Non-planar, puckered base Disrupts base stacking interactions. mdpi.comresearchgate.netpnas.org Increases local structural flexibility. mdpi.comrsc.org
Preference for C2'-endo ribose conformation Destabilizes the standard A-form RNA helix. oup.commdpi.com Enhances conformational dynamics of the RNA backbone. pnas.orgoup.com
Induction of C2'-endo pucker in neighboring nucleotide Propagates local structural rearrangement. mdpi.com Contributes to the overall flexibility of the D-loop. mdpi.com
Overall increase in flexibility Facilitates correct tertiary folding. researchgate.net Essential for the formation of the stable L-shaped tRNA structure. oup.comnih.gov

The structural alterations induced by dihydrouridine also have significant implications for the interaction of RNA with proteins. The D-loop, whose structure is heavily influenced by dihydrouridine, is a key recognition site for aminoacyl-tRNA synthetases, the enzymes responsible for attaching the correct amino acid to the tRNA. wikipedia.orgdbpedia.org

Beyond the context of tRNA maturation, dihydrouridine and its synthesizing enzymes can be involved in broader cellular regulation. For instance, human dihydrouridine synthase-2 (hDUS2) has been shown to interact with the interferon-induced protein kinase PKR. nih.gov This interaction inhibits the kinase activity of PKR, suggesting a role for hDUS2 as a regulator of this important signaling protein, which is involved in the cellular response to viral infections and stress. nih.gov This demonstrates that dihydrouridine can influence RNA-protein interactions not just by altering the RNA structure for recognition, but also through the direct interaction of its modifying enzyme with other cellular proteins. nih.gov

Preclinical Investigation and Therapeutic Potential Mechanistic Focus

In Vitro Biochemical and Cellular Studies

5,6-Dihydro-ara-uridine is a derivative of uridine (B1682114), a pyrimidine (B1678525) nucleoside. caymanchem.com While specific studies on 5,6-Dihydro-ara-uridine's inhibitory activity are not extensively detailed in the provided results, the closely related compound 5,6-dihydrouridine (B1360020) has been shown to inhibit E. coli cytidine (B196190) deaminase in a cell-free assay with a Ki of 3.4 µM. caymanchem.com Cytidine deaminase is an enzyme that catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively, playing a role in the pyrimidine salvage pathway. genecards.orgwikipedia.org The inhibition of this enzyme is a key mechanism for certain nucleoside analogs. nih.gov For instance, 3,4,5,6-tetrahydrouridine is a known inhibitor of cytidine deaminase from both E. coli and human liver. wikipedia.orgnih.gov The structural similarity between these dihydrouracil-containing nucleosides suggests a potential for 5,6-Dihydro-ara-uridine to also interact with and inhibit cytidine deaminase, a hypothesis that warrants further direct investigation.

While direct antiviral data for 5,6-Dihydro-ara-uridine is not available in the search results, the antiviral potential of related arabinofuranosyluracil (B3032727) (araU) analogs has been explored. A number of 5-alkyl substituted araU analogs have demonstrated antiviral activity, particularly against herpes simplex virus (HSV). nih.govbibliotekanauki.pl For example, 5-allyl-araU showed moderate activity against HSV-1 in primary rabbit kidney (PRK) cell cultures. nih.govbibliotekanauki.pl The antiviral potency of these analogs can be influenced by the cell line used for testing. For instance, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) and other 5-halogenovinylarabinosyluracils are highly active against HSV-1 in human embryonic lung fibroblast (HEL) cells but show reduced activity in Vero cells. nih.govjst.go.jp This difference is thought to be related to higher thymidylate synthesis activity in Vero cells. nih.govjst.go.jp Another related analog, 2′-fluoro-5-methyl-β-l-arabinofuranosyluracil (l-FMAU), has shown potent activity against Hepatitis B Virus (HBV) and Epstein-Barr virus (EBV) in cell culture. asm.org The mechanism of action for these antiviral nucleoside analogs often involves inhibition of viral DNA polymerase. asm.org

Table 1: Antiviral Activity of Selected araU Analogs

CompoundVirusCell LineActivity
5-Allyl-araUHerpes Simplex Virus Type 1 (HSV-1)PRKModerate (MIC 20 µg/ml) nih.govbibliotekanauki.pl
BV-araUHerpes Simplex Virus Type 1 (HSV-1)HELHighly Active nih.govjst.go.jp
BV-araUHerpes Simplex Virus Type 1 (HSV-1)VeroModerately Active (clinical isolates) nih.govjst.go.jp
l-FMAUHepatitis B Virus (HBV)2.2.15Potent (EC50 0.1 µM) asm.org
l-FMAUEpstein-Barr Virus (EBV)Active (EC90 5 µM) asm.org

The cellular uptake of nucleosides and their analogs is primarily mediated by specific nucleoside transporter (NT) proteins. psu.edu These transporters are categorized into two main families: the concentrative nucleoside transporters (CNT; SLC28 family) and the equilibrative nucleoside transporters (ENT; SLC29 family). psu.edugenecards.org While direct studies on the uptake of 5,6-Dihydro-ara-uridine are not specified, the uptake of related nucleosides provides insight. For instance, l-FMAU enters cells through both equilibrative-sensitive and -insensitive nucleoside transport, as well as by passive diffusion. asm.org The ENT family, particularly ENT1 and ENT2, are responsible for the transport of a broad range of nucleosides and are involved in the cellular uptake of many chemotherapeutic nucleoside analogs. psu.edunih.gov These transporters are crucial for the salvage pathways of nucleotide synthesis. nih.gov Given its structural similarity to other nucleosides, it is highly probable that 5,6-Dihydro-ara-uridine is also transported into cells via these nucleoside transporter systems.

Application as Research Tools and Biochemical Probes

5,6-Dihydro-ara-uridine serves as a valuable research chemical and building block in organic synthesis. biosynth.com Its character as a uridine analog makes it useful for studying various biological processes. biosynth.com For example, the related compound 5,6-dihydrouridine is used as a marker to determine the whole-body degradation rates of transfer RNA (tRNA). nih.gov The presence of the dihydrouracil (B119008) moiety, a non-aromatic nucleobase, provides conformational flexibility, which is a key feature of its natural occurrence in tRNA. caymanchem.comtandfonline.com This structural uniqueness can be exploited in studies of RNA structure and function. tandfonline.com Furthermore, due to their role in fundamental cellular processes, nucleoside analogs like 5,6-Dihydro-ara-uridine are used to probe the mechanisms of DNA synthesis and repair, as well as to investigate the function of enzymes involved in nucleotide metabolism. medchemexpress.comimmunomart.commedchemexpress.eu The ability of related compounds to inhibit specific enzymes, such as cytidine deaminase, makes them useful tools for studying enzyme kinetics and for designing more potent and specific inhibitors. core.ac.uk

Theoretical and Mechanistic Bases for Potential Therapeutic Applications in Preclinical Models

The therapeutic potential of 5,6-Dihydro-ara-uridine and its analogs is primarily based on their function as nucleoside antimetabolites. immunomart.commedchemexpress.eu As analogs of natural nucleosides, they can interfere with the synthesis of nucleic acids (DNA and RNA) or act as inhibitors of key enzymes in nucleotide metabolism. medchemexpress.comimmunomart.commedchemexpress.eu This is a well-established mechanism for many anticancer and antiviral drugs. asm.orgnih.gov

The potential for 5,6-Dihydro-ara-uridine to act as an anticancer agent stems from the general activity of purine (B94841) and pyrimidine nucleoside analogs to target indolent lymphoid malignancies. medchemexpress.comimmunomart.commedchemexpress.eu The proposed mechanisms for this antitumor activity include the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.comimmunomart.commedchemexpress.eu

In the context of antiviral therapy, the arabinofuranosyl moiety is a key structural feature of several antiviral drugs. The antiviral activity of related araU analogs against herpes viruses suggests that after being phosphorylated by viral or cellular kinases, the triphosphate form of the analog could act as a competitive inhibitor or a chain terminator of viral DNA polymerase. nih.govjst.go.jpasm.org The saturation of the C5-C6 bond in the uracil (B121893) ring of 5,6-Dihydro-ara-uridine could influence its recognition by and affinity for viral enzymes, potentially leading to a unique spectrum of activity.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Key Structural Determinants for Biochemical Activity

The biochemical activity of 5,6-Dihydro-ara-uridine is determined by three primary structural features: the dihydrouracil (B119008) base, the arabinose sugar, and the glycosidic bond connecting them.

The 5,6-Dihydrouracil Base: Unlike the planar, aromatic ring of uridine (B1682114), the saturation of the C5-C6 double bond in 5,6-dihydrouridine (B1360020) (D) results in a non-planar, non-aromatic nucleobase. nih.gov This structural change is significant, as it disrupts the base-stacking interactions that stabilize nucleic acid helices and introduces greater conformational flexibility. nih.govnih.gov In natural systems like tRNA, dihydrouridine destabilizes the local RNA structure, which can be crucial for protein recognition and function. nih.govbiorxiv.org This inherent instability is a key determinant of its biological role.

The Arabinose Sugar Moiety: The defining characteristic of arabinonucleosides is the stereochemistry of the sugar. In contrast to ribose (found in uridine), where the 2'-hydroxyl group is in a cis orientation relative to the nucleobase, the arabinose in 5,6-Dihydro-ara-uridine has its 2'-hydroxyl group in a trans position. This alteration significantly impacts how the nucleoside is recognized by cellular enzymes like polymerases and kinases, a mechanism exploited by antiviral and anticancer drugs such as Arabinosylcytosine (Ara-C) and Fludarabine. researchgate.net

Substitutions on the Nucleobase and Sugar: SAR studies on related pyrimidine (B1678525) nucleosides show that substitutions at the C5 position of the uracil (B121893) ring with electron-withdrawing groups can confer significant biological activity. fiu.edu Similarly, modifications to the sugar, such as substitutions at the C2' position of arabinonucleosides, have been shown to be crucial for cytotoxic effects. semanticscholar.orgnih.gov

The combination of the non-planar dihydrouracil ring and the specific stereochemistry of the arabinose sugar in 5,6-Dihydro-ara-uridine creates a unique molecule whose interactions with cellular targets are likely distinct from both dihydrouridine and ara-uridine alone.

Table 1: Structure-Activity Relationship of Related Uridine Analogs

Modification Compound Class Effect on Activity Reference(s)
Saturation of C5-C6 bond Dihydrouridines Destabilizes RNA helices, increases flexibility nih.gov, nih.gov
2'-OH in trans position Arabinonucleosides Alters enzyme recognition (polymerases, kinases) researchgate.net
C5-position substitution Pyrimidine Nucleosides Electron-withdrawing groups can increase bioactivity fiu.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net To date, no specific QSAR studies have been published for 5,6-Dihydro-ara-uridine. However, the principles of QSAR can be applied to guide the design of future analogs.

A typical QSAR study for this compound would involve:

Synthesizing a series of analogs with systematic variations, for instance, different substituents at the C5 position of the dihydrouracil ring or modifications of the sugar's hydroxyl groups.

Measuring the biochemical activity of each analog against a specific target (e.g., a viral polymerase or a cancer cell line).

Calculating molecular descriptors for each analog. These can include physicochemical properties (like hydrophobicity, electronic effects) and structural features (like molecular weight, surface area).

Developing a statistical model using regression analysis to create an equation that links the descriptors to the observed activity.

For example, QSAR studies on other nucleoside derivatives have successfully identified key descriptors that predict activity, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as 5,6-Dihydro-ara-uridine, binds to the active site of a target enzyme.

Molecular Docking: This technique predicts the preferred orientation of the ligand within the enzyme's binding pocket and estimates the binding affinity. For 5,6-Dihydro-ara-uridine, docking studies would be essential to understand its interaction with key enzymes in viral replication or cancer cell proliferation, such as thymidine (B127349) phosphorylase or DNA/RNA polymerases. Studies on other uridine derivatives have used docking to identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex, revealing that higher binding affinities often correlate with enhanced biological activity. researchgate.net For instance, the stabilization of a docked complex can be confirmed through MD simulations, which reveal stable conformations and binding patterns. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the behavior of the ligand-enzyme complex over time, providing insights into its stability and conformational changes. An MD simulation of 5,6-Dihydro-ara-uridine bound to an enzyme would analyze trajectories like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the binding. researchgate.net In related nucleosides, MD simulations have confirmed that top-performing compounds maintain stable interactions within the binding pocket of their target proteins. researchgate.net

Design Principles for Novel 5,6-Dihydro-ara-uridine Analogs

Based on the SAR of related compounds and the principles of computational modeling, several design strategies can be proposed for novel analogs of 5,6-Dihydro-ara-uridine to enhance its therapeutic potential.

Modification of the Dihydrouracil Ring: Introducing small alkyl or halogen groups at the C5 position could modulate the electronic properties and steric interactions within the enzyme's active site. The design of 5,6-disubstituted uracil derivatives has previously led to potent inhibitors of enzymes like thymidine phosphorylase. nih.gov

Modification of the Arabinose Sugar: The 2', 3', and 5' hydroxyl groups are primary targets for modification. Converting them into esters or ethers could create prodrugs with improved cell permeability and metabolic stability. SAR studies on C-2'-branched arabinonucleosides have demonstrated that such changes are critical for cell growth inhibitory activity. semanticscholar.org

Bioisosteric Replacement: The carbonyl oxygen at the C2 or C4 position of the dihydrouracil ring could be replaced with sulfur (to create a thio-analog). Such modifications are known to alter the hydrogen-bonding capabilities and have led to nucleoside analogs with significant biological activity.

Conformationally Locked Analogs: Introducing a bridge between the sugar and the base can lock the molecule into a specific conformation. This can increase binding affinity if the locked conformation matches the one required for binding to the target enzyme.

These design principles, guided by iterative cycles of synthesis, biological testing, and computational modeling, provide a rational pathway for the development of novel and more potent 5,6-Dihydro-ara-uridine analogs.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
5,6-Dihydro-ara-uridine -
5,6-Dihydrouridine D, DHU
Uridine U
Arabinosylcytosine Ara-C
Fludarabine -
Thymidine -
5-Fluorouracil (B62378) 5-FU

Q & A

Q. How can meta-analyses reconcile discrepancies in published efficacy data for 5,6-Dihydro-ara-uridine?

  • Answer : Adopt PRISMA guidelines for systematic literature reviews. Stratify studies by experimental design (e.g., in vitro vs. in vivo) and quality scores (e.g., Jadad scale for clinical trials). Use random-effects models to account for between-study heterogeneity. Sensitivity analyses can identify outliers or publication bias .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing 5,6-Dihydro-ara-uridine?

  • Answer : Publish detailed protocols (e.g., via protocols.io ) with raw spectral data (NMR, MS). Use certified reference materials for calibration. Independent replication by third-party labs should be encouraged. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

Q. How can researchers mitigate bias when interpreting the therapeutic potential of 5,6-Dihydro-ara-uridine?

  • Answer : Pre-register study designs (e.g., on ClinicalTrials.gov or OSF) to define primary endpoints. Use blinded data analysis and independent peer review. Report negative results to avoid the "file drawer" effect. Transparency in funding sources and conflicts of interest is mandatory .

Retrosynthesis Analysis

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Uridine, 5,6-dihydro-
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